1-(4-methylbenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
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Overview
Description
1-(4-methylbenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the piperazine ring: This involves the reaction of a suitable amine with a dihaloalkane under basic conditions.
Coupling: The final step involves coupling the 4-methylbenzyl group with the piperazine ring, which can be achieved using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 1-(4-methylbenzyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine.
Substitution: N-alkylated derivatives of the piperazine ring.
Hydrolysis: Breakdown products like 4-methylbenzylamine and 4-nitro-1H-pyrazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzyl)-4-(4-nitro-1H-imidazol-5-yl)piperazine: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(4-methylbenzyl)-4-(4-nitro-1H-triazol-5-yl)piperazine: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
1-(4-methylbenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is unique due to the presence of both the pyrazole and piperazine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H19N5O2 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(4-nitro-1H-pyrazol-5-yl)piperazine |
InChI |
InChI=1S/C15H19N5O2/c1-12-2-4-13(5-3-12)11-18-6-8-19(9-7-18)15-14(20(21)22)10-16-17-15/h2-5,10H,6-9,11H2,1H3,(H,16,17) |
InChI Key |
DCUVMDRACPNYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
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